N-{2-[(2-furylmethyl)thio]ethyl}benzamide is an organic compound with the molecular formula C14H15NO2S and a molecular weight of 261.34 g/mol. It is identified by the CAS number 883003-08-5. This compound features a benzamide structure substituted with a thioether group derived from 2-furylmethyl, which contributes to its unique chemical properties and potential biological activities. Its classification falls under the category of amides, specifically those containing sulfur and aromatic moieties.
The synthesis of N-{2-[(2-furylmethyl)thio]ethyl}benzamide typically involves several steps:
The specific conditions for these reactions, such as temperature, solvent choice, and reaction time, can significantly affect yield and purity. Typically, reactions are carried out in organic solvents like dichloromethane or ethanol under controlled temperatures to optimize product formation.
The molecular structure of N-{2-[(2-furylmethyl)thio]ethyl}benzamide can be described as follows:
CC(C(=O)N)SCC1=CC=CC=C1.N-{2-[(2-furylmethyl)thio]ethyl}benzamide can participate in various chemical reactions:
The choice of reagents and reaction conditions plays a critical role in determining the outcome of these reactions. For instance, using strong acids or bases can facilitate or hinder certain pathways depending on the desired product.
The mechanism of action for N-{2-[(2-furylmethyl)thio]ethyl}benzamide involves its interaction with biological targets at the molecular level:
N-{2-[(2-furylmethyl)thio]ethyl}benzamide has potential scientific applications that include:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2